molecular formula C21H29ClN10O16P4S2 B10771401 [[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid

Cat. No.: B10771401
M. Wt: 901.0 g/mol
InChI Key: SQXLFBVOQBYLCG-BUWSHSPFSA-N
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Description

Compound “PMID23083103C4” is a synthetic organic molecule that has been studied for its potential pharmacological applications. It is known for its interaction with specific biological targets, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID23083103C4” involves multiple steps, including the formation of key intermediates and the use of specific reagents. The detailed synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.

    Substitution: Various substitution reactions can introduce different functional groups into the compound, modifying its activity and stability.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Compound “PMID23083103C4” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “PMID23083103C4” involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to the desired pharmacological effects. The compound’s ability to bind to these targets is influenced by its chemical structure and functional groups .

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compared to similar compounds, “PMID23083103C4” exhibits unique properties, such as higher binding affinity to certain targets and improved stability under physiological conditions. These characteristics make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H29ClN10O16P4S2

Molecular Weight

901.0 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid

InChI

InChI=1S/C21H29ClN10O16P4S2/c22-21(49(37,38)47-51(41,53)43-1-7-11(33)13(35)19(45-7)31-5-29-9-15(23)25-3-27-17(9)31)50(39,40)48-52(42,54)44-2-8-12(34)14(36)20(46-8)32-6-30-10-16(24)26-4-28-18(10)32/h3-8,11-14,19-21,33-36H,1-2H2,(H,37,38)(H,39,40)(H,41,53)(H,42,54)(H2,23,25,27)(H2,24,26,28)/t7-,8?,11+,12+,13?,14+,19-,20-,21?,51?,52?/m1/s1

InChI Key

SQXLFBVOQBYLCG-BUWSHSPFSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H](C(O3)COP(=O)(OP(=O)(C(P(=O)(O)OP(=S)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)Cl)O)S)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(C(P(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)S)Cl)O)O)O)N

Origin of Product

United States

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